molecular formula C13H19NO5S B12669044 (2-(Benzylthio)ethyl)ammonium hydrogen malate CAS No. 22572-37-8

(2-(Benzylthio)ethyl)ammonium hydrogen malate

Cat. No.: B12669044
CAS No.: 22572-37-8
M. Wt: 301.36 g/mol
InChI Key: PYVXEGXCZNNDNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-(Benzylthio)ethyl)ammonium hydrogen malate: is a chemical compound with the molecular formula C13H19NO5S and a molecular weight of 301.35866 g/mol . This compound is known for its unique structure, which includes a benzylthio group attached to an ethylammonium moiety, and a hydrogen malate anion. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(Benzylthio)ethyl)ammonium hydrogen malate typically involves the reaction of benzyl mercaptan with 2-chloroethylamine hydrochloride in the presence of a base, followed by the addition of malic acid. The reaction conditions often include:

    Solvent: Anhydrous ethanol or methanol

    Temperature: Room temperature to 50°C

    Reaction Time: 12-24 hours

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process may involve:

    Continuous Stirred Tank Reactors (CSTR): For maintaining consistent reaction conditions

    Purification: Crystallization or recrystallization techniques to obtain pure product

    Quality Control: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy for product verification

Chemical Reactions Analysis

Types of Reactions: (2-(Benzylthio)ethyl)ammonium hydrogen malate undergoes various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the benzylthio group.

    Substitution: The ethylammonium group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH)

Major Products:

    Oxidation: Sulfoxides or sulfones

    Reduction: Ethylamine derivatives

    Substitution: Various substituted ethylammonium compounds

Scientific Research Applications

Chemistry:

    Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.

    Synthesis: Intermediate in the synthesis of more complex organic molecules.

Biology:

    Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Cell Signaling: Modulates cell signaling pathways, aiding in the study of cellular processes.

Medicine:

    Drug Development: Potential use in the development of new pharmaceuticals due to its unique structure and reactivity.

    Therapeutics: Investigated for its therapeutic effects in treating certain diseases.

Industry:

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2-(Benzylthio)ethyl)ammonium hydrogen malate involves its interaction with molecular targets such as enzymes and receptors. The benzylthio group can form covalent bonds with active sites of enzymes, inhibiting their activity. The ethylammonium moiety can interact with cell membranes, affecting cell signaling pathways. The hydrogen malate anion may participate in hydrogen bonding, stabilizing the compound’s interactions with its targets.

Comparison with Similar Compounds

  • (2-(Methylthio)ethyl)ammonium hydrogen malate
  • (2-(Ethylthio)ethyl)ammonium hydrogen malate
  • (2-(Phenylthio)ethyl)ammonium hydrogen malate

Comparison:

  • Structural Differences: The primary difference lies in the substituents attached to the thio group (benzyl, methyl, ethyl, phenyl).
  • Reactivity: The presence of different substituents affects the compound’s reactivity and interaction with molecular targets.
  • Applications: While all these compounds have similar applications, (2-(Benzylthio)ethyl)ammonium hydrogen malate is unique due to its specific interactions and stability, making it more suitable for certain applications in drug development and material science.

Properties

CAS No.

22572-37-8

Molecular Formula

C13H19NO5S

Molecular Weight

301.36 g/mol

IUPAC Name

2-benzylsulfanylethanamine;2-hydroxybutanedioic acid

InChI

InChI=1S/C9H13NS.C4H6O5/c10-6-7-11-8-9-4-2-1-3-5-9;5-2(4(8)9)1-3(6)7/h1-5H,6-8,10H2;2,5H,1H2,(H,6,7)(H,8,9)

InChI Key

PYVXEGXCZNNDNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSCCN.C(C(C(=O)O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.